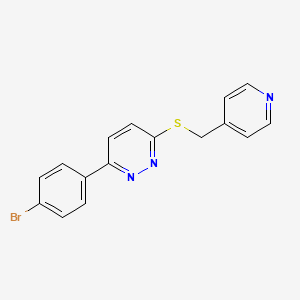

3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3S/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)21-11-12-7-9-18-10-8-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIHLDNKECDGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)SCC3=CC=NC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.

Attachment of the Pyridinylmethylthio Group: The pyridinylmethylthio group can be attached through a nucleophilic substitution reaction, where a pyridinylmethylthiol reacts with a halogenated pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl-substituted pyridazine.

Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

Pyridazine derivatives are often evaluated for their biological activity due to their ability to interact with various biological targets. Research has shown that compounds containing pyridazine rings can exhibit:

- Antimicrobial properties

- Anticancer activity

- Anti-inflammatory effects

Case Studies and Findings

- Antimicrobial Activity : Compounds similar to 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine have demonstrated significant antimicrobial effects. For instance, a related compound with a chlorine substitution showed notable efficacy against various bacterial strains.

- Anticancer Potential : The compound's structure suggests potential applications in cancer treatment. A comparative analysis indicated that derivatives with similar structures exhibited cytotoxic effects on cancer cell lines, highlighting the importance of the bromine substitution in enhancing biological activity.

- Anti-inflammatory Effects : Similar pyridazine derivatives have been studied for their anti-inflammatory properties, showing promise in reducing inflammation markers in various models.

Synthetic Routes

The synthesis of 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine involves several key steps:

- Formation of Pyridazine Ring : The initial step typically involves the condensation of appropriate precursors to form the pyridazine core.

- Substitution Reactions : Subsequent reactions introduce the bromophenyl and pyridinylmethylthio groups, often requiring optimization to achieve high yields and purity.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and pyridinylmethylthio groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

- 3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

- 3-(4-Methylphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Uniqueness

3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different electronic and steric effects.

Biological Activity

3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a compound belonging to the pyridazine family, notable for its unique structural features that include a bromophenyl group and a pyridinylmethylthio substituent. This compound has drawn interest due to its potential biological activities, which are commonly associated with pyridazine derivatives. This article explores the biological activity of this compound, detailing its mechanisms, potential applications, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can be represented as follows:

This structure comprises a brominated phenyl ring attached to a pyridazine core through a thioether linkage with a pyridine moiety. The presence of the bromine atom may enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Pyridazines are known for their diverse biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing halogen substitutions have been linked to enhanced antibacterial effects against various pathogens.

- Anticancer Potential : Several pyridazine derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential use in oncology.

- Anti-inflammatory Effects : The thioether linkage in these compounds may contribute to their anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine | Chlorine instead of Bromine | Antimicrobial |

| 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine | Fluorine substitution | Anticancer |

| 3-(Phenyl)-6-((pyridin-3-thiomethyl)pyridazine | No halogen, different thiol position | Anti-inflammatory |

The biological activity of 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in disease pathways, such as DHODH (dihydroorotate dehydrogenase), which is crucial in nucleotide synthesis and has implications in cancer and autoimmune diseases.

- Cell Signaling Modulation : The interaction with specific receptors or signaling pathways can lead to altered cellular responses, contributing to its anti-inflammatory and anticancer effects.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that pyridazine derivatives may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

Recent studies have evaluated the efficacy of similar compounds in various biological assays:

- Antimicrobial Efficacy : A study screening multiple pyridazine derivatives demonstrated that certain compounds could inhibit Mycobacterium growth by over 90%, indicating strong antimicrobial potential .

- Cytotoxicity Against Cancer Cells : In vitro assays showed that derivatives with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .

- Anti-inflammatory Activity Assessment : Compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing promising results in reducing inflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine, and how can side-product formation be minimized?

- Methodological Answer : Optimize coupling reactions (e.g., Suzuki-Miyaura for bromophenyl incorporation) using palladium catalysts under inert atmospheres. Monitor reaction progress via HPLC to identify intermediates. For thioether linkage, employ controlled thiomethylation with pyridin-4-ylmethanethiol under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) reduces side products .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structural integrity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions. X-ray crystallography (as in ) resolves stereochemical ambiguities, while FT-IR identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. How does the bromophenyl group influence the compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. Compare with analogs lacking bromine using cyclic voltammetry to assess redox behavior. The bromine’s electron-withdrawing effect stabilizes the pyridazine ring, altering reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) under standardized conditions (pH, temperature). Use positive/negative controls to rule out assay-specific artifacts. Meta-analysis of dose-response curves and statistical modeling (e.g., Hill slopes) identifies outliers due to impurities or solvent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) with crystal structures of target proteins. Validate using molecular dynamics simulations (GROMACS) to assess binding stability. Focus on the thioether group’s flexibility and bromophenyl’s hydrophobic interactions with active-site residues .

Q. What advanced separation techniques improve purity for sensitive applications (e.g., in vivo studies)?

- Methodological Answer : Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent. For scale-up, membrane-based nanofiltration (CRDC subclass RDF2050104) removes low-MW impurities. Confirm purity via LC-MS (>98%) and elemental analysis .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) at 40°C/75% RH over 4 weeks. Monitor degradation via UPLC-UV and identify byproducts (e.g., oxidation of thioether to sulfoxide). Buffer systems (PBS, pH 7.4) mitigate hydrolysis of the pyridazine ring .

Q. What mechanistic insights explain contradictory reactivity in nucleophilic vs. electrophilic environments?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to differentiate mechanisms. For example, the bromophenyl group directs electrophilic substitution to the pyridazine ring’s 4-position, while the thioether enhances nucleophilic attack at sulfur. In situ IR spectroscopy tracks intermediate formation .

Methodological Frameworks

- Theoretical Linkage : Anchor studies in conceptual frameworks like frontier molecular orbital theory (reactivity) or structure-activity relationships (bioactivity) to guide hypothesis testing .

- Data Validation : Apply CRDC subclass RDF2050108 principles (process control/simulation) to model reaction pathways and predict bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.